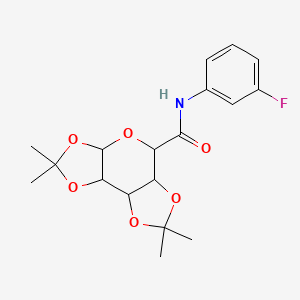
C18H22Fno6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “C18H22Fno6” is a complex organic molecule with a molecular weight of 367.368783 g/mol . Its IUPAC name is N-(4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its SMILES string: CC3©OC2OC(C1OC©©OC1C2O3)C(=O)Nc4ccc(F)cc4 . This string provides a text representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them .
Mécanisme D'action
C18H22Fno6 exerts its antibacterial activity by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting the translation of bacterial mRNA into proteins. This mechanism of action is similar to that of other oxazolidinone antibiotics, such as linezolid and tedizolid.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally well-tolerated in animals. The compound is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours of administration. This compound is metabolized primarily in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
C18H22Fno6 has several advantages for use in laboratory experiments. The compound is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, this compound has been shown to have a broad spectrum of antibacterial activity, making it useful for studying the effects of antibiotics on different bacterial species.
However, there are also limitations to the use of this compound in laboratory experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, this compound has a narrow therapeutic index, meaning that the difference between the effective and toxic doses is small. This can make it difficult to determine the optimal dose for use in experiments.
Orientations Futures
There are several future directions for research on C18H22Fno6. One area of interest is the development of new derivatives of the compound with improved antibacterial activity and lower toxicity. Another area of research is the use of this compound in combination with other antibiotics to enhance their efficacy against resistant bacteria. Additionally, the potential applications of this compound in agriculture and material science warrant further investigation.
Méthodes De Synthèse
C18H22Fno6 can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form ethyl 4-fluorophenylacetate. This intermediate is then treated with sodium hydride and methyl 2-bromoacetate to produce Methyl 4-(4-fluorophenyl)-2-bromo-1,3-oxazolidine-3-carboxylate. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to obtain this compound.
Applications De Recherche Scientifique
C18H22Fno6 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, the compound has been shown to have antibacterial properties and has been used to treat infections caused by resistant bacteria. In agriculture, this compound has been used as a pesticide to control pests and increase crop yields. In material science, the compound has been used to synthesize novel materials with unique properties.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO6/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(21)20-10-7-5-6-9(19)8-10/h5-8,11-14,16H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOLUYSZZRASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

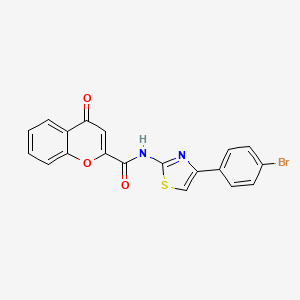
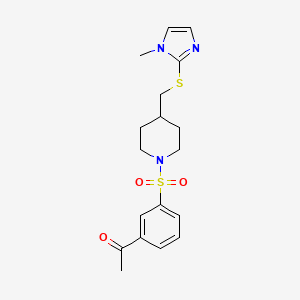
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
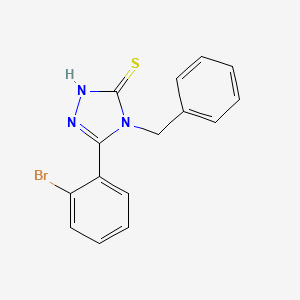
![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)
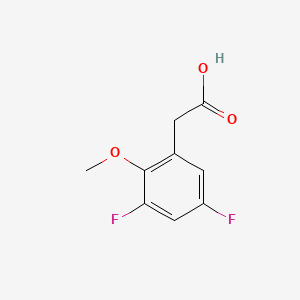
![8-((4-Ethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)
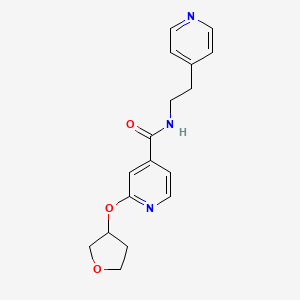
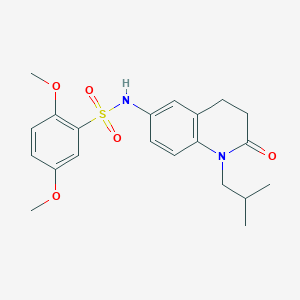
![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)
